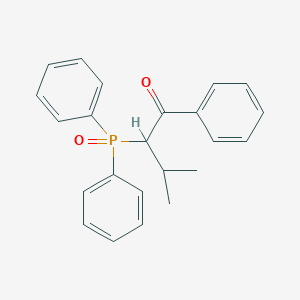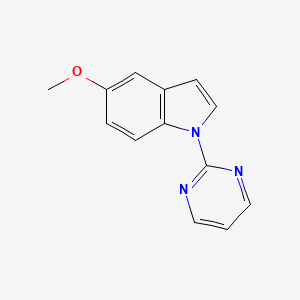![molecular formula C20H18ClN3O3 B14132721 4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid CAS No. 889778-32-9](/img/structure/B14132721.png)
4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexene ring with a carboxylic acid group, a chloro substituent, and an azo-linked phenyl group, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- typically involves multiple steps, starting with the preparation of the cyclohexene ring. The introduction of the carboxylic acid group can be achieved through oxidation reactions, while the chloro substituent is introduced via halogenation. The azo-linked phenyl group is synthesized through a diazotization reaction followed by azo coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted cyclohexene derivatives.
科学的研究の応用
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique structural properties.
作用機序
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with enzymes and receptors in biological systems. The chloro substituent can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in the position and number of chlorine atoms.
Caffeine: Although structurally different, caffeine shares some chemical properties and is used in similar research contexts.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- is unique due to its combination of a cyclohexene ring, carboxylic acid group, chloro substituent, and azo-linked phenyl group
特性
CAS番号 |
889778-32-9 |
|---|---|
分子式 |
C20H18ClN3O3 |
分子量 |
383.8 g/mol |
IUPAC名 |
4-chloro-6-[(4-phenyldiazenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H18ClN3O3/c21-13-6-11-17(20(26)27)18(12-13)19(25)22-14-7-9-16(10-8-14)24-23-15-4-2-1-3-5-15/h1-10,17-18H,11-12H2,(H,22,25)(H,26,27) |
InChIキー |
CVXYOMRBGWVZQG-UHFFFAOYSA-N |
正規SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


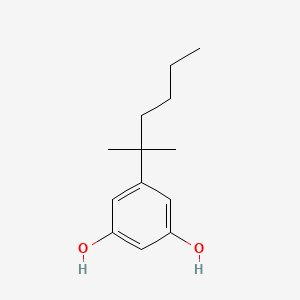
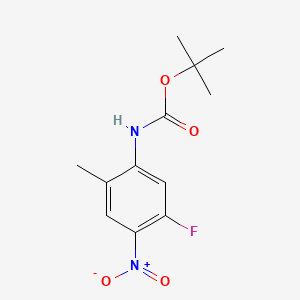
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)

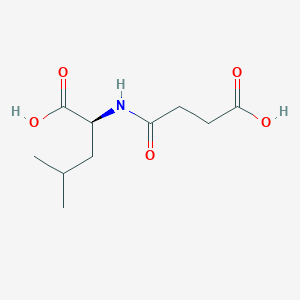
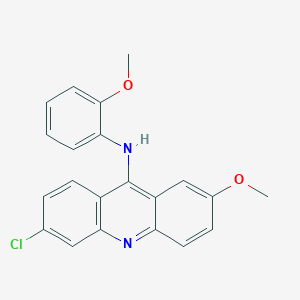
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

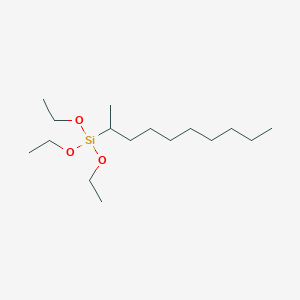
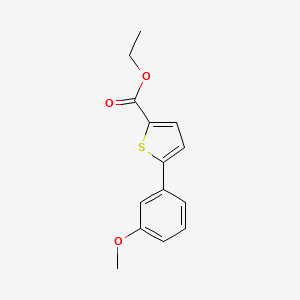
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
